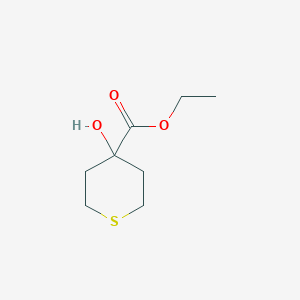

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate

Description

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a thiopyran-derived compound characterized by a six-membered sulfur-containing ring (tetrahydro-2H-thiopyran) substituted with a hydroxyl (-OH) and an ester (-COOEt) group at the 4-position. This structure confers unique physicochemical properties, such as increased lipophilicity compared to oxygen-containing analogs, due to the sulfur atom’s polarizability and reduced hydrogen-bonding capacity. The compound is of interest in synthetic organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules.

Properties

Molecular Formula |

C8H14O3S |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

ethyl 4-hydroxythiane-4-carboxylate |

InChI |

InChI=1S/C8H14O3S/c1-2-11-7(9)8(10)3-5-12-6-4-8/h10H,2-6H2,1H3 |

InChI Key |

FWRFKQPJKUMZCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)O |

Origin of Product |

United States |

Preparation Methods

Dieckmann Cyclization for Thiopyran Ring Formation

The Dieckmann cyclization serves as a cornerstone for synthesizing functionalized thiopyran derivatives. This intramolecular ester condensation facilitates ring closure, particularly in forming γ-ketoesters embedded within thiopyran systems. For example, treatment of dimethyl 3,3’-thiopropionate with sodium hydride in refluxing 1,2-dimethoxyethane (DME) generates methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (4 ) in 51% yield . The reaction proceeds via deprotonation at the α-position, followed by nucleophilic attack on the ester carbonyl, culminating in cyclization (Figure 1).

Reaction Conditions and Optimization

-

Substrate : Dimethyl 3,3’-thiopropionate

-

Base : Sodium hydride (60% dispersion)

-

Solvent : DME

-

Temperature : Reflux (~83°C)

The resulting ketoester (4 ) provides a versatile intermediate for subsequent reductions to introduce hydroxyl groups.

Sodium Borohydride Reduction of Ketoesters

Reduction of the 4-keto group in methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (4 ) enables access to cis/trans diastereomers of the corresponding alcohol. Sodium borohydride in methanol at −78°C to 23°C achieves complete reduction within 2 hours, yielding a 1:1 diastereomeric mixture . Mesylation of the alcohol with methanesulfonyl chloride and triethylamine (0–23°C, 12 h) forms the mesylate intermediate, which undergoes elimination with 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) to furnish dihydrothiopyran 5 (50% yield from 4 ) .

Critical Reduction Parameters

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH4 |

| Solvent | Methanol |

| Temperature | −78°C to 23°C |

| Reaction Time | 2 hours |

| Diastereomeric Ratio (cis:trans) | 1:1 |

Mitsunobu Reaction for Hydroxyl Group Installation

The Mitsunobu reaction offers a robust method for introducing hydroxyl groups with retention of stereochemistry. In a representative procedure, ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate reacts with 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide under Mitsunobu conditions . Tributylphosphine and 1,1’-(azodicarbonyl)dipiperidine (ADDP) in toluene facilitate the coupling at 150°C via microwave irradiation, yielding the target adduct in 76% yield .

Optimized Mitsunobu Protocol

-

Substrate : 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide

-

Coupling Partner : Ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

-

Reagents : ADDP, tributylphosphine

-

Solvent : Toluene

-

Temperature : 150°C (microwave)

This method highlights the compatibility of thiopyran derivatives with high-temperature coupling reactions.

Esterification and Sulfur Oxidation Strategies

Esterification of thiopyran carboxylic acids represents a direct route to ethyl esters. Hydrolysis of methyl tetrahydrothiopyran-4-carboxylate with aqueous lithium hydroxide, followed by acidification, generates the free acid, which undergoes coupling with (R)-(+)-4-benzyl-2-oxazolidinone to form α,β-unsaturated carboximides . Subsequent hydrogenation and oxidation with oxone yield enantiomerically pure sulfones, demonstrating the tunability of sulfur oxidation states .

Sulfur Oxidation to Sulfones

| Parameter | Value |

|---|---|

| Oxidizing Agent | Oxone (KHSO5) |

| Solvent | Water/THF |

| Temperature | 0°C to 23°C |

| Yield | 80–86% (two-step) |

Chiral Auxiliary-Based Asymmetric Synthesis

Asymmetric synthesis leveraging chiral oxazolidinones ensures enantioselective formation of thiopyran carboxylates. Hydrogenation of α,β-unsaturated carboximide 6 with L-Selectride at −78°C affords the saturated oxazolidinone derivative 7 in 73% yield . Removal of the chiral auxiliary via lithium hydroperoxide cleavage, followed by sulfone formation, delivers enantiomerically pure acids ([α]23D −5.1° and +5.3°) .

Asymmetric Hydrogenation Conditions

-

Substrate : α,β-Unsaturated carboximide 6

-

Reducing Agent : L-Selectride (1.0 M in THF)

-

Temperature : −78°C

Practical Considerations and Scale-Up Challenges

Scale-up of thiopyran syntheses necessitates addressing exothermic reactions during Dieckmann cyclization and optimizing purification steps for diastereomeric alcohols. Chromatographic separation on silica gel with ethyl acetate/petroleum ether (10:1) effectively isolates mesylates and elimination products . Additionally, microwave-assisted Mitsunobu reactions reduce reaction times from hours to minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that compounds related to ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate exhibit significant antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth at minimal inhibitory concentrations. These findings suggest potential for development as antimicrobial agents in pharmaceuticals .

Anti-inflammatory Properties

Research has demonstrated that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. The structure-activity relationship (SAR) studies highlight how modifications to the thiopyran ring can enhance its efficacy against inflammatory diseases .

Cancer Research

this compound has been investigated for its anticancer properties. Preliminary data indicate that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Further research is needed to elucidate the exact mechanisms and to optimize its structure for improved activity .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic pathway includes the formation of the thiopyran ring followed by carboxylation and hydroxylation steps. The optimization of these reactions is critical for achieving high yields and purity .

Characterization Techniques

Characterization of synthesized compounds is performed using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and functional groups present in the compound, which are essential for understanding its reactivity and potential applications .

Material Science Applications

Dye-Sensitized Solar Cells

Recent advancements have explored the use of this compound derivatives as sensitizers in dye-sensitized solar cells (DSSCs). The unique electronic properties of these compounds can enhance light absorption and conversion efficiency, making them suitable candidates for renewable energy applications .

Fluorescent Probes

The compound has also been investigated as a fluorescent probe for detecting metal ions such as chromium (VI). Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental monitoring.

Case Study 1: Antimicrobial Efficacy

A series of this compound derivatives were synthesized and evaluated against various bacterial strains, including Bacillus subtilis. The results showed that certain derivatives exhibited effective antimicrobial activity with low minimum inhibitory concentrations, indicating their potential as broad-spectrum antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its role in modulating immune responses and highlights its therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Methyl tetrahydro-2H-pyran-4-carboxylate (CAS: N/A)

- Key Difference : Replaces sulfur in the thiopyran ring with oxygen (tetrahydro-2H-pyran).

- Impact: Solubility: Increased polarity due to oxygen’s higher electronegativity enhances water solubility compared to the thiopyran analog. Reactivity: Oxygenated pyran rings are less prone to oxidation than thiopyrans but may exhibit weaker π-donor interactions in coordination chemistry. Synthetic Use: Commonly employed as a building block for chiral ligands and drug intermediates .

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS: 1198-44-3)

- Key Difference : Positional isomerism (ester at C3 instead of C4) and a ketone (C4=O) instead of a hydroxyl group.

- Impact :

- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the hydroxyl in the target compound allows for hydrogen bonding or derivatization (e.g., acetylation).

- Bioactivity : Ketone-containing analogs may exhibit different biological activity profiles due to altered electronic environments .

Functional Group Modifications

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS: 87439-10-9)

- Key Difference: Amino (-NH2) group replaces the hydroxyl (-OH) in a pyran scaffold.

- Impact: Acidity/Basicity: The amino group (pKa ~10–11) is more basic than hydroxyl (pKa ~16–18), altering solubility and reactivity in acidic media. Applications: Amino derivatives are precursors for imine or amide formation in drug discovery .

Ethyl 4-(4-(dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate (CAS: 1423702-59-3)

- Key Difference : Incorporates a boronate ester group on the phenyl substituent.

- Impact :

Ring-Size and Substituent Variations

Ethyl 5-oxothiepane-4-carboxylate (CAS: 78647-31-1)

- Key Difference : Seven-membered thiacycle (thiepane) vs. six-membered thiopyran.

- Impact :

Ethyl tetrahydrothiophene-3-carboxylate (CAS: 61996-08-5)

- Key Difference : Five-membered tetrahydrothiophene ring instead of six-membered thiopyran.

- Impact :

- Electron Density : Smaller rings with sulfur atoms show stronger electron-withdrawing effects on substituents.

- Applications : Tetrahydrothiophenes are precursors to sulfoxides and sulfones in asymmetric catalysis .

Biological Activity

Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant findings from case studies.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. The compound's molecular formula is , and its structure includes a thiopyran ring which is known for conferring various pharmacological properties.

Research indicates that compounds with similar structures often interact with biological targets through enzyme inhibition or receptor modulation. Specifically, the hydroxyl and carboxyl functional groups may facilitate interactions with proteins or enzymes involved in metabolic pathways.

Potential Biological Activities

- Antimicrobial Activity : Some studies suggest that derivatives of thiopyran compounds exhibit antimicrobial properties, potentially acting against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis.

- Antioxidant Properties : Compounds containing thiopyran rings have been shown to possess antioxidant activities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases.

- Cytotoxic Effects : In certain studies, this compound has demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiopyran derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited IC50 values of 25 µM and 30 µM, respectively, indicating moderate cytotoxicity and potential as a chemotherapeutic agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with functionalization of the thiopyran ring. A common method includes:

- Esterification : Reacting 4-hydroxytetrahydro-2H-thiopyran-4-carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) .

- Oxidation/Reduction : Selective oxidation of sulfur in the thiopyran ring using hydrogen peroxide (H₂O₂) to form sulfones or sulfoxides, followed by esterification .

- Microwave-Assisted Synthesis : Improved yields (up to 85%) and reduced reaction times (30–60 minutes) compared to conventional heating .

Critical Variables : Solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst choice (e.g., DMAP for esterification) significantly affect purity and yield .

Q. How is the structural conformation of this compound validated experimentally?

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The hydroxyl and ester groups exhibit hydrogen-bonding interactions, influencing crystal packing .

- NMR Spectroscopy : Key signals include δ ~4.2 ppm (quartet, -OCH₂CH₃), δ ~3.5–4.0 ppm (thiopyran ring protons), and δ ~1.3 ppm (triplet, -CH₃) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 220.2 (calculated for C₈H₁₂O₃S) confirms the molecular formula .

Q. What are the common chemical reactions involving this compound, and how are they optimized for derivative synthesis?

- Oxidation : H₂O₂ or KMnO₄ oxidizes the sulfur atom to sulfone derivatives, useful in medicinal chemistry .

- Ester Hydrolysis : NaOH/EtOH cleaves the ethyl ester to the carboxylic acid, a precursor for amide coupling .

- Nucleophilic Substitution : Thiazole or pyridine rings can be introduced at the hydroxyl position via Mitsunobu reactions (e.g., using DIAD/TPP) .

Optimization : Reaction monitoring via TLC or HPLC ensures intermediate stability, particularly for sulfur-containing intermediates prone to decomposition .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antimicrobial applications .

- Molecular Docking : Screens derivatives against targets like herpesvirus proteases (e.g., HSV-1) using AutoDock Vina. Derivatives with bulky substituents show higher binding affinity .

- MD Simulations : Assess stability of thiopyran ring conformations in aqueous vs. lipid environments, critical for blood-brain barrier penetration .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Dynamic Effects : Crystallography captures static conformations, while NMR may show averaged signals due to ring puckering. Variable-temperature NMR (VT-NMR) identifies dynamic equilibria .

- Disorder Modeling : SHELXL refines disordered sulfur or hydroxyl positions using PART instructions and restraints .

- Complementary Techniques : IR spectroscopy validates hydrogen-bonding patterns absent in X-ray data .

Q. How is enantiomeric purity assessed, and what chiral resolution methods are effective?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers with resolution factors >1.5. Mobile phase: Hexane/IPA (90:10) .

- Circular Dichroism (CD) : Distinct Cotton effects at 220–240 nm confirm absolute configuration .

- Kinetic Resolution : Lipase-catalyzed ester hydrolysis (e.g., CAL-B) achieves >90% ee for (R)-enantiomers .

Q. What are the key challenges in scaling up synthesis while maintaining reproducibility?

- Purification : Column chromatography is replaced with recrystallization (solvent: ethyl acetate/hexane) for industrial-scale batches .

- Byproduct Control : Sulfur oxidation byproducts (e.g., sulfones) are minimized using controlled H₂O₂ stoichiometry .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to ensure batch consistency .

Q. How do solvent and pH affect the compound’s stability in biological assays?

- Aqueous Stability : Degrades via ester hydrolysis at pH >8 (t₁/₂ ~6 hours). Buffers (pH 6–7.4) in PBS or DMEM prolong stability .

- Solvent Compatibility : Stable in DMSO (>1 month at -20°C) but degrades in DMF due to nucleophilic attack on the ester .

- Light Sensitivity : Thiopyran derivatives photosensitive; assays conducted under amber light .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 220.24 g/mol | MS |

| LogP (Octanol-Water) | 1.8 ± 0.2 | HPLC |

| Melting Point | 98–102°C | DSC |

| Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-Flask |

Q. Table 2. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Conventional Esterification | 65 | 95 | 12 | Low cost |

| Microwave-Assisted | 85 | 98 | 0.5 | Rapid, high yield |

| Enzymatic Hydrolysis | 72 | 99 | 24 | Enantioselective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.